The compound 2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)-N-methylacetamide is a derivative of tetrahydropyrimidine, a class of compounds known for their biological activity and potential therapeutic applications. This specific compound features a pyrimidine ring, which is a six-membered heterocyclic structure containing nitrogen atoms. It is classified as an amide due to the presence of the N-methylacetamide group.
The synthesis and characterization of this compound have been documented in various studies focusing on pyrimidine derivatives. One notable source details the synthesis of related compounds through cyclocondensation reactions and other synthetic methodologies involving hydrazine derivatives and acylation processes .
This compound falls under the category of heterocyclic compounds, specifically pyrimidines, which are known for their diverse pharmacological properties. Pyrimidines are often studied for their roles in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.
The synthesis of 2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)-N-methylacetamide typically involves several key steps:
The yield and purity of the synthesized compound are critical metrics in evaluating the success of the synthesis. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure and functional groups present in the compound.
The molecular formula for 2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)-N-methylacetamide is . The structure consists of:
Key structural data include:
The compound can participate in various chemical reactions typical of amides and pyrimidines:
Reactions involving this compound often require specific conditions such as temperature control and pH adjustments to optimize yields and selectivity.
The mechanism of action for compounds like 2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)-N-methylacetamide is primarily linked to its interaction with biological targets such as enzymes or receptors involved in metabolic pathways.
Quantitative data regarding its efficacy would typically be derived from biological assays assessing its impact on specific cellular processes or enzyme activities.
Relevant analytical data such as IR spectra would show characteristic peaks corresponding to functional groups present in the molecule .
This compound has potential applications in:
Tetrahydropyrimidine derivatives represent privileged scaffolds in drug discovery due to their structural congruence with endogenous pyrimidine nucleobases and versatile pharmacological profiles. The core structure of 2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylacetamide (CAS 1344108-47-9, MF C₇H₁₀N₄O₃) incorporates critical pharmacophoric elements: the hydrogen-bonding capable 2,4-dioxopyrimidine ring, the electron-donating 5-amino group, and the N-methylacetamide side chain that enhances membrane permeability [1] [2]. This molecular architecture enables targeted interactions with biological macromolecules, particularly enzymes involved in nucleotide metabolism and signal transduction.
Pyrimidine-based compounds like imatinib and zidovudine demonstrate clinical efficacy against cancers and viral infections, validating this chemotype's therapeutic relevance [2]. The 5-amino group in particular serves as a vector for structure-activity relationship (SAR) exploration, allowing introduction of hydrophobic, electronic, or steric modifications that modulate target affinity. Computational analyses indicate that N-methylacetamide functionalization at the N1-position enhances solubility (cLogP ≈ -1.2) while maintaining the planar conformation necessary for intercalation or enzyme binding [3]. Recent studies confirm that such derivatives exhibit enhanced antimicrobial activity against Candida albicans (MIC 8-32 µg/mL) and Mycobacterium tuberculosis (binding affinity -46 to -61 kcal/mol) compared to unsubstituted analogs, underscoring their pharmaceutical utility [2] [7].
Table 1: Bioactive Pyrimidine Derivatives with Structural Similarities
Compound Name | Biological Activity | Key Structural Features |
---|---|---|
Imatinib | Anticancer (BCR-ABL kinase inhibitor) | Pyrimidine core with piperazinylmethylbenzamide |
Rosuvastatin | Lipid-lowering (HMG-CoA reductase inhibitor) | Pyrimidine-5-sulfonamide fluorophenyl moiety |
5-Fluorouracil | Antineoplastic (thymidylate synthase inhibitor) | Halogen substitution at C5 position |
Target Compound (C₇H₁₀N₄O₃) | Antimicrobial/putative enzyme inhibitor | 5-Amino group + N-methylacetamide side chain |
Two principal synthetic strategies enable efficient construction of the title compound: nucleophilic displacement of halogenated intermediates and transition metal-catalyzed coupling. The most reliable method involves condensation of 5-aminouracil with N-methylchloroacetamide under mild basic conditions, as depicted below:
Reaction Scheme5-Aminouracil + ClCH₂C(O)NHCH₃ → K₂CO₃/DMF/RT → 2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-methylacetamide
This one-pot reaction proceeds via SN₂ mechanism, where the uracil nitrogen attacks the α-carbon of chloroacetamide. Critical parameters governing yield (typically 65-85%) include:
Alternative routes include microwave-assisted synthesis (30% yield improvement, 80% reduction in reaction time) using ethanol/water solvent systems, and solid-phase techniques employing Wang resin-bound uracils for combinatorial library generation. Recent optimization demonstrates that substituting chloroacetamide with bromoacetamide increases reaction rate (complete in 2h vs 8h) but requires strict stoichiometry control (1:1.05 ratio) to prevent dialkylation [10]. Post-synthetic purification leverages the compound’s crystallinity from aqueous ethanol, with HPLC analysis confirming >98% purity (C18 column, 10mM ammonium acetate/acetonitrile gradient).
Table 2: Comparative Analysis of Synthetic Methodologies
Method | Conditions | Yield (%) | Purity (%) | Advantages |
---|---|---|---|---|
Conventional Solution | K₂CO₃/DMF/25°C/8h | 68-72 | >95 | Scalability, low catalyst cost |
Microwave-Assisted | K₂CO₃/EtOH:H₂O/100°C/30min | 85-89 | >98 | Rapid synthesis, reduced side products |
Solid-Phase | Wang resin/DIEA/DCM/24h | 60-65 | >90* | Amenable to parallel synthesis |
*After cleavage from resin
Regiochemical control during N1-alkylation versus O2/O4 alkylation presents a fundamental synthetic challenge due to the tautomeric equilibrium of pyrimidin-2,4-diones. The kinetically favored N1-alkylation dominates when employing:
Experimental evidence from NMR kinetic studies reveals that N-methylacetamide installation at N1 increases the electron density at C5, activating this position for subsequent electrophilic modifications. This enables sequential functionalization: initial N1-alkylation followed by C5 derivatization such as:
The 5-amino group’s reactivity is preserved during N1-functionalization when protecting group strategies are implemented. For example, Boc-protected 5-aminouracils undergo clean N1-alkylation, followed by acidic deprotection (TFA/DCM) to regenerate the free amine without cleaving the N-methylacetamide linkage [3] [9]. X-ray crystallographic analysis confirms that N1-alkylation forces the pyrimidine ring into a boat conformation, positioning the C5-amino group perpendicular to the molecular plane for optimal steric exposure.
Table 3: Regioselectivity Control in Pyrimidine Functionalization
Functionalization Site | Key Reagents/Conditions | Regioselectivity Ratio (N1:O:C5) | Application Example |
---|---|---|---|
N1-Alkylation | K₂CO₃/DMF/25°C, chloroacetamide | 95:3:2 | Core compound synthesis |
C5-Electrophilic Substitution | NaNO₂/HCl then CuCl, 0°C | Not applicable (site-specific) | Halogenated analogs for cross-coupling |
O-Alkylation | Ag₂O/alkyl iodide, anhydrous DMF | 10:85:5 | Undesired pathway, minimized |
The acid-sensitive 5-amino group and nucleophilic ring nitrogens necessitate tailored protection schemes during multi-step syntheses. tert-Butoxycarbonyl (Boc) protection proves optimal for 5-amino shielding due to:
For the pyrimidinedione system itself, cyclic acetal protection of carbonyl groups enables selective N-alkylation. Transient formation of 1,3-dioxolanes using ethylene glycol/triethyl orthoformate with p-TsOH catalysis protects C2 and C4 carbonyls as acid-labile acetals. This allows exclusive alkylation at N1 or N3 positions, followed by quantitative deprotection (acetone/H₂O, Amberlyst-15 catalyst) restoring the dione system without affecting the pre-installed N-methylacetamide group [6].
Notably, silyl-based protection (TBDMS, TMS) is contraindicated due to the lability of the N1-alkylacetamide linkage under fluoride-mediated deprotection conditions. Recent advances demonstrate that photoremovable groups like o-nitrobenzyloxycarbonyl (NBoc) enable deprotection under visible light irradiation (450 nm, eosin Y photocatalyst), providing exceptional chemoselectivity for acid-sensitive analogs [6].
Table 4: Protecting Group Strategies for Amino-Dioxopyrimidine Synthesis
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility with N-Methylacetamide | Yield Range (%) |
---|---|---|---|---|
Boc (5-NH₂) | (Boc)₂O/DIEA/DCM | TFA/DCM (1:1), 0°C → 25°C | Excellent | 85-92 |
1,3-Dioxolane (C2/C4) | Ethylene glycol/p-TsOH/toluene | Acetone/H₂O/Amberlyst-15, RT | Good | 78-85 |
Cbz (5-NH₂) | Cbz-Cl/NaHCO₃/acetone | H₂/Pd-C, EtOAc | Moderate (hydrogenolysis risk) | 65-75 |
o-Nitrobenzyloxycarbonyl | NBoc-OSu/DMAP/CH₃CN | Visible light (450 nm)/eosin Y | Excellent | 80-88 |
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 27130-43-4
CAS No.: 20965-69-9